

Unveiling the Link: How Tricyclohexylmethanol's Crystal Structure Dictates Its Physical Behavior

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Compound of Interest

Compound Name: *Tricyclohexylmethanol*

Cat. No.: *B107322*

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A comparative guide for researchers and drug development professionals exploring the structure-property relationships of a unique bulky alcohol. This guide delves into the crystallographic details of **Tricyclohexylmethanol** and contrasts its physical characteristics with structurally similar alternatives, Dicyclohexylmethanol and Tricyclohexylmethane, supported by established experimental methodologies.

Introduction

In the realm of pharmaceutical sciences and materials research, the precise arrangement of atoms within a crystal lattice is a determining factor for the macroscopic physical properties of a compound. This guide focuses on **Tricyclohexylmethanol**, a sterically hindered tertiary alcohol, and aims to elucidate the correlation between its single-crystal X-ray structure and its observable physical attributes. By comparing it with two analogues, Dicyclohexylmethanol and Tricyclohexylmethane, we can better understand the influence of the hydroxyl group and the number of cyclohexyl rings on properties such as melting point, solubility, and density. Such understanding is pivotal for applications ranging from drug formulation and delivery to the design of novel materials.

Comparison of Physicochemical Properties

The physical properties of **Tricyclohexylmethanol** and its structural relatives are summarized in the table below. These properties are a direct consequence of their molecular and crystal structures.

Property	Tricyclohexylmethanol	Dicyclohexylmethanol	Tricyclohexylmethane
Molecular Formula	C ₁₉ H ₃₄ O	C ₁₃ H ₂₄ O	C ₁₉ H ₃₄
Molecular Weight (g/mol)	278.47	196.33	262.47
Melting Point (°C)	94-96[1]	58-64	48
Boiling Point (°C)	374 at 760 mmHg	154 at 12 mmHg	340.72 (rough estimate)
Density (g/cm ³)	~1.0	Not available	0.9273
Solubility in Water	Low	Low	Insoluble

Crystal Structure Analysis

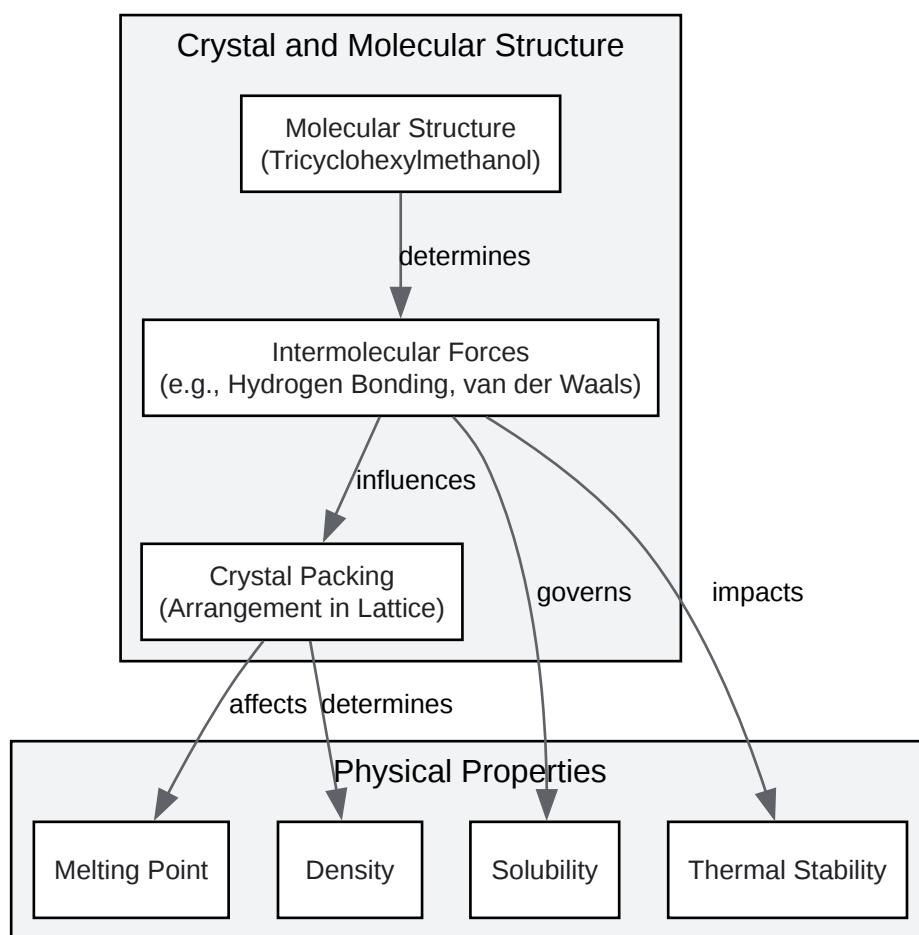
The foundation of understanding the physical properties of **Tricyclohexylmethanol** lies in its crystal structure. The crystallographic data, identified by the Cambridge Crystallographic Data Centre (CCDC) deposition number 650234, provides a detailed three-dimensional map of the atomic arrangement.[2] Unfortunately, at the time of this publication, the full crystallographic information file (CIF) for CCDC 650234 was not publicly accessible, preventing a detailed analysis of bond lengths, angles, and intermolecular interactions.

Similarly, comprehensive crystal structure data for Dicyclohexylmethanol and Tricyclohexylmethane are not readily available in public databases. The absence of this critical data precludes a direct, in-depth comparison of the packing efficiencies and intermolecular forces that govern the observed differences in their physical properties.

However, based on the molecular structures, we can infer certain correlations. The presence of the hydroxyl group in **Tricyclohexylmethanol** and Dicyclohexylmethanol allows for hydrogen bonding, a strong intermolecular force that typically leads to higher melting and boiling points compared to their non-polar analogue, Tricyclohexylmethane. The significantly higher melting point of **Tricyclohexylmethanol** compared to Dicyclohexylmethanol, despite both having hydrogen bonding capabilities, can be attributed to its greater molecular weight and more symmetrical, globular shape, which can lead to more efficient crystal packing.

Structure-Property Correlation

The relationship between the molecular and crystal structure and the resulting physical properties is a fundamental concept in chemical and materials science. The following diagram illustrates the logical flow from the atomic arrangement to the macroscopic behavior of **Tricyclohexylmethanol**.



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Caption: Logical relationship between the structure and physical properties of **Tricyclohexylmethanol**.

Experimental Protocols

To ensure the reproducibility and accuracy of the data presented, the following are detailed protocols for the key experimental techniques used to characterize the physical properties of

these compounds.

Single-Crystal X-ray Diffraction (SC-XRD)

Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline solid.

Procedure:

- Crystal Selection: A single, well-formed crystal of **Tricyclohexylmethanol** with dimensions of approximately 0.1-0.3 mm is selected under a microscope.
- Mounting: The crystal is mounted on a goniometer head using a suitable adhesive or cryo-loop.
- Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected by an area detector.
- Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using direct methods or Patterson synthesis, and the structure is refined to obtain the final atomic coordinates, bond lengths, and angles.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which a solid compound transitions to a liquid.

Procedure:

- Sample Preparation: A small amount of the dry, powdered sample is introduced into a capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus.
- Heating: The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in a material as a function of temperature.

Procedure:

- Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of the compound is placed in a DSC pan, which is then hermetically sealed. An empty sealed pan is used as a reference.
- Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program (e.g., heating rate, temperature range) is set.
- Measurement: The sample and reference are heated at a constant rate, and the difference in heat flow required to maintain both at the same temperature is measured.
- Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the temperatures and enthalpies of transitions such as melting.

Density Determination (Gas Pycnometry)

Objective: To determine the true volume and density of a solid material.

Procedure:

- Sample Preparation: A known mass of the solid sample is placed in the sample chamber of the gas pycnometer.
- Measurement: The system is sealed, and an inert gas (e.g., helium) is introduced into a reference chamber of known volume. The gas is then allowed to expand into the sample chamber.

- Volume Calculation: By measuring the pressure change upon expansion, the volume of the solid sample can be accurately calculated using the gas laws.
- Density Calculation: The density is calculated by dividing the mass of the sample by its measured volume.

Solubility Determination

Objective: To determine the extent to which a compound dissolves in a particular solvent.

Procedure:

- Sample Preparation: A known amount of the solute is added to a specific volume of the solvent (e.g., water) in a sealed container.
- Equilibration: The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium.
- Analysis: The concentration of the dissolved solute in the saturated solution is determined using an appropriate analytical technique, such as spectroscopy or chromatography. The solubility is then expressed as mass of solute per volume or mass of solvent.

Conclusion

The physical properties of **Tricyclohexylmethanol** are intrinsically linked to its molecular and crystal structure. The presence of a hydroxyl group facilitates hydrogen bonding, contributing to its relatively high melting point. The bulky and symmetrical nature of the three cyclohexyl rings likely allows for efficient packing in the crystal lattice, further influencing its melting behavior and density. A direct and detailed correlation, however, is hampered by the current inaccessibility of its full crystallographic data. Future access to the CIF file for **Tricyclohexylmethanol**, as well as for Dicyclohexylmethanol and Tricyclohexylmethane, would enable a more quantitative analysis of their structure-property relationships, providing valuable insights for the rational design of new molecules with tailored physical properties for pharmaceutical and material science applications.

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